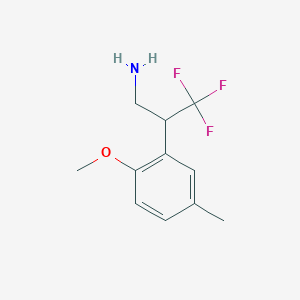

3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine

Description

Properties

Molecular Formula |

C11H14F3NO |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

3,3,3-trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine |

InChI |

InChI=1S/C11H14F3NO/c1-7-3-4-10(16-2)8(5-7)9(6-15)11(12,13)14/h3-5,9H,6,15H2,1-2H3 |

InChI Key |

QUUCZYKLSXRJOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid derivatives are commonly used as precursors, which can be converted into acid chlorides and amides as intermediates for further transformations.

- Substituted phenyl aldehydes or ketones bearing methoxy and methyl groups are used to introduce the aromatic moiety.

Detailed Preparation Methods

Multi-Step Synthesis via Acid Chloride and Amide Intermediates

A reported method involves a three-step synthesis starting from 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid:

Conversion to Acid Chloride: The acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under controlled conditions.

Formation of Amide Intermediate: The acid chloride reacts with an appropriate amine or ammonia source to form the amide intermediate.

Reduction to Amine: The amide is reduced to the primary amine, often employing catalytic hydrogenation or hydride reagents, ensuring retention of optical purity.

This method yields the target compound with high chemical yield and without loss of stereochemical integrity.

Catalytic Hydrogenation and Reductive Amination

An improved process for related trifluoromethyl phenylpropan-1-amines involves:

- Condensation of substituted phenyl aldehydes with amine precursors to form imines or Schiff bases.

- Catalytic hydrogenation using metal catalysts such as Raney Nickel or palladium under hydrogen pressure to reduce the imine to the amine.

- This "one-pot" approach minimizes reaction steps and facilitates scale-up for commercial production.

Typical conditions from related processes include:

| Step | Conditions | Notes |

|---|---|---|

| Imine formation | 25–35 °C, methanol solvent | Stirring until completion |

| Catalytic hydrogenation | Raney Nickel, H2 pressure, 35–45 °C | Reaction time varies, monitored by HPLC |

| Work-up and purification | Filtration, washing with methanol and water, recrystallization from ethyl acetate or acetone | Purity > 99.9% by HPLC achievable |

This approach has been demonstrated for compounds analogous to cinacalcet hydrochloride, which shares structural motifs with the target compound.

Enzymatic Synthesis Using Transaminases

A biocatalytic method reported for chiral amines uses transaminase enzymes to convert ketones to amines stereoselectively:

- The ketone precursor (e.g., methoxyacetone derivatives) is reacted with an amine donor such as 2-aminopropane.

- The reaction is carried out at mild temperatures (~30 °C) and neutral pH (~7.5) with added cofactors like pyridoxal 5'-phosphate.

- The enzymatic process yields (S)-1-methoxy-2-aminopropane with enantiomeric excess greater than 99%, indicating high stereoselectivity.

Although this method is described for simpler analogues, it provides a green and stereoselective route potentially adaptable for the target compound.

Purification and Characterization

- Crystallization from solvents such as ethyl acetate or acetone is used to obtain high-purity solid forms.

- Activated charcoal treatment may be employed to remove colored impurities.

- Purity is typically assessed by high-performance liquid chromatography (HPLC), with reported purities exceeding 99.9%.

- Solid-state forms can be characterized by X-ray diffraction (XRD) and infrared spectroscopy (IR) to confirm crystalline structure and purity.

Summary Table of Preparation Methods

Research Discoveries and Innovations

- The "one-pot" catalytic hydrogenation method reduces the number of reaction steps and enables scalability, which is critical for pharmaceutical manufacturing.

- Enzymatic synthesis offers a stereoselective and environmentally benign alternative to traditional chemical methods, with potential for industrial adaptation.

- Derivatization with trifluoroacetyl or isocyanate intermediates has been used to analyze stereochemistry and improve compound stability during synthesis.

- Transition-metal catalyzed alkylamine synthesis strategies continue to evolve, offering new ligands and catalysts that improve selectivity and yield for trifluoromethylated amines.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Analogues

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

- Structure : Replaces the methoxy-methylphenyl group with a 1,2,4-triazole ring.

- Molecular Weight : 180.13 g/mol (vs. 247.23 g/mol for the target compound) .

- Lower molecular weight may improve solubility but reduce binding affinity compared to the aromatic phenyl analog.

- Applications: No direct pharmacological data, but triazole-containing compounds are often explored in antifungal and kinase inhibitor therapies .

3,3,3-Trifluoro-2-(imidazo[1,2-a]pyridin-2-yl)propan-1-amine

- Structure : Features an imidazopyridine moiety instead of the phenyl ring.

- Molecular Weight: Not specified, but likely higher due to the bicyclic heteroaromatic system .

- The basic nitrogen in the ring may alter protonation states, affecting solubility and membrane permeability.

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine

- Structure : Substitutes the phenyl group with a 5-methoxyindole ring.

- Molecular Weight : 258.24 g/mol .

- Key Differences :

- Indole’s NH group enables hydrogen bonding, possibly increasing target specificity.

- Methoxy placement at the 5-position (vs. 2-position in the target compound) may alter metabolic stability and electronic effects.

Tolterodine Methyl Ether Derivatives

- Example : (RS)-Tolterodine Methyl Ether (3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine) .

- Structure : Shares the 2-methoxy-5-methylphenyl group but includes a second phenyl ring and branched isopropylamine groups.

- Key Differences: Tolterodine derivatives are muscarinic receptor antagonists used for overactive bladder treatment. The target compound’s trifluoro group may reduce off-target interactions compared to non-fluorinated analogs. Branched alkylamines in Tolterodine enhance metabolic resistance, whereas the target compound’s linear structure could influence clearance rates .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|

| Target Compound | 247.23 | 2-methoxy-5-methylphenyl, CF3 | CNS agents, receptor modulation |

| 3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine | 180.13 | 1,2,4-triazole | Antifungal, kinase inhibitors |

| 3,3,3-Trifluoro-2-(imidazo[1,2-a]pyridin-2-yl)propan-1-amine | ~260 (estimated) | Imidazopyridine | Neuroimaging, CNS therapeutics |

| 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine | 258.24 | 5-methoxyindole | Serotonin receptor modulation |

| (RS)-Tolterodine Methyl Ether | 339.51 | Di-isopropylamine, biphenyl | Muscarinic antagonism |

Pharmacokinetic and Physicochemical Insights

- Aromatic Substitution : The 2-methoxy-5-methylphenyl group provides steric hindrance and electron-donating effects, which may improve metabolic stability over compounds with electron-withdrawing groups (e.g., nitro or halogens) .

- Clearance Properties: Fluorinated amines, such as N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine, demonstrate rapid brain clearance in imaging studies, suggesting the target compound may share favorable pharmacokinetics for diagnostic applications .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine, and how are intermediates purified?

A1. Synthesis typically involves multi-step reactions:

- Step 1: Condensation of 2-methoxy-5-methylbenzaldehyde with trifluoroacetaldehyde under acidic or basic catalysis to form a β-hydroxy intermediate.

- Step 2: Reduction of the carbonyl group to an alcohol using NaBH₄ or catalytic hydrogenation.

- Step 3: Amination via Gabriel synthesis or reductive amination to introduce the amine group.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates, while recrystallization in ethanol/diethyl ether refines the final product .

Key Considerations: Monitor reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Q2. What spectroscopic and computational methods are used to characterize this compound’s structure?

A2.

- NMR: ¹H and ¹⁹F NMR confirm substituent positions. For example, the methoxy group appears as a singlet at δ 3.8 ppm (¹H), while CF₃ resonates at δ -62 ppm (¹⁹F) .

- Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 262.1 (calculated: 262.12) .

- X-ray Crystallography: Resolves spatial arrangement of the trifluoromethyl and methoxy groups (e.g., dihedral angle ~85° between aromatic rings) .

- Computational Modeling: Density Functional Theory (DFT) optimizes geometry and predicts vibrational frequencies (B3LYP/6-311+G(d,p)) .

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

A3. Discrepancies often arise from solvent effects or conformational flexibility:

- Solvent Calibration: Compare experimental shifts in CDCl₃ vs. DMSO-d₆ to identify solvent-induced deviations .

- Dynamic Effects: Use variable-temperature NMR to detect rotameric equilibria (e.g., amine group rotation barriers).

- DFT Refinement: Incorporate implicit solvent models (e.g., PCM) and explicit hydrogen bonding in simulations .

Example: A downfield shift in ¹H NMR for the amine proton may indicate intermolecular hydrogen bonding, requiring dilution studies to confirm .

Q. Q4. What strategies optimize the reaction yield and enantiomeric purity in asymmetric synthesis?

A4.

- Catalyst Screening: Chiral ligands like BINAP or Jacobsen’s catalyst for enantioselective amination (e.g., ee >90% with (R)-BINAP/Pd) .

- Solvent Optimization: Polar aprotic solvents (e.g., THF) enhance nucleophilicity of intermediates, while low temperatures (-20°C) reduce racemization .

- Kinetic Resolution: Use lipases or chiral stationary phases in HPLC to separate enantiomers post-synthesis .

Q. Q5. How does the trifluoromethyl group influence this compound’s biological activity compared to non-fluorinated analogs?

A5. The CF₃ group enhances:

- Lipophilicity: LogP increases by ~1.5 units (measured via shake-flask method), improving membrane permeability .

- Metabolic Stability: Resistance to CYP450 oxidation due to strong C-F bonds (confirmed via liver microsome assays) .

- Target Binding: Fluorine’s electronegativity strengthens hydrogen bonds with enzymes (e.g., Ki reduced from 10 µM to 2 µM in kinase inhibition assays) .

Q. Q6. What are the limitations of current synthetic methods, and how can they be addressed?

A6.

- Low Amination Efficiency: Reductive amination yields <50% due to competing imine formation. Solution: Use NaBH(OAc)₃ as a selective reducing agent .

- Byproduct Formation: Trifluoroacetylated side products (~15%) from incomplete reduction. Mitigation: Optimize stoichiometry of BH₃·THF .

- Scale-Up Challenges: Batch inconsistencies in large-scale reactions. Resolution: Transition to continuous-flow reactors for improved mixing and temperature control .

Methodological Contradictions and Solutions

Q. Q7. How should researchers address discrepancies in reported melting points or spectral data across studies?

A7.

- Source Validation: Cross-check data against peer-reviewed journals (e.g., Acta Crystallographica) and avoid non-academic sources .

- Reproduce Conditions: Ensure identical solvent, concentration, and instrumentation (e.g., DSC heating rate of 10°C/min for melting point determination) .

- Collaborative Verification: Share samples with independent labs for NMR and XRD replication .

Q. Q8. What computational tools are recommended for predicting this compound’s reactivity in novel reactions?

A8.

- Reactivity Prediction: Use Gaussian or ORCA for transition-state modeling (e.g., Fukui indices identify nucleophilic sites) .

- Solvent Effects: COSMO-RS predicts solubility and reaction rates in non-polar media .

- Machine Learning: Train models on PubChem data to forecast regioselectivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.